6-Iodopyridine-2-carboxamide

Vue d'ensemble

Description

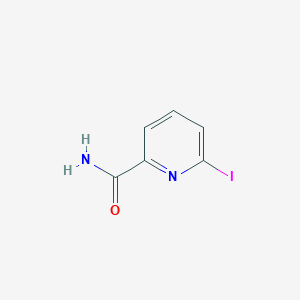

6-Iodopyridine-2-carboxamide is an organic compound with the molecular formula C6H5IN2O It is a derivative of pyridine, where the pyridine ring is substituted with an iodine atom at the 6th position and a carboxamide group at the 2nd position

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 6-Iodopyridine-2-carboxamide typically involves the iodination of pyridine-2-carboxylic acid amide. One common method is the direct iodination using iodine and an oxidizing agent such as potassium iodate. The reaction is usually carried out in an acidic medium to facilitate the iodination process.

Another method involves the use of a palladium-catalyzed cross-coupling reaction, such as the Suzuki-Miyaura coupling. In this method, a boronic acid derivative of pyridine-2-carboxylic acid amide is reacted with an iodoarene in the presence of a palladium catalyst and a base .

Industrial Production Methods

Industrial production of this compound may involve large-scale iodination reactions using optimized conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Analyse Des Réactions Chimiques

Nucleophilic Aromatic Substitution (NAS)

The iodine at position 6 serves as an excellent leaving group, enabling regioselective substitutions under mild conditions.

Key Reactions:

Mechanistic Insight :

The electron-withdrawing carboxamide group at position 2 activates the pyridine ring toward electrophilic attack, while the iodine atom directs substitutions to the para position (C6) .

Transition Metal-Catalyzed Cross-Coupling

Palladium catalysts enable efficient functionalization via Suzuki, Stille, or Sonogashira couplings.

Representative Examples:

Key Applications :

-

Synthesis of biaryl derivatives for pharmaceutical intermediates .

-

Introduction of alkyne groups via Sonogashira coupling for click chemistry .

Functional Group Transformations

The carboxamide group undergoes hydrolysis, reduction, or cyclization under controlled conditions.

Reaction Pathways:

Structural Impact :

Hydrolysis to the carboxylic acid enhances solubility and enables further derivatization (e.g., esterification) .

Catalytic and Mechanistic Roles

The carboxamide moiety participates in hydrogen bonding, influencing reaction outcomes.

Case Study: Organocatalysis

6-Iodopyridine-2-carboxamide analogs (e.g., 6-halo-2-pyridones) act as bifunctional Brønsted acid/base catalysts in ester aminolysis :

-

Mechanism : The NH group activates esters via hydrogen bonding, while the carbonyl oxygen deprotonates amines.

-

Efficiency : Turnover numbers (TON) exceed 200 under visible-light conditions .

Highlights:

Applications De Recherche Scientifique

Biological Applications

2.1 Antitumor Activity

Recent studies have indicated that derivatives of 6-iodopyridine-2-carboxamide exhibit significant antitumor activity. For instance, compounds synthesized from this scaffold have shown promising results in inhibiting cancer cell proliferation, particularly in B-cell lymphoma models. The optimization of these compounds has led to the discovery of potent inhibitors with low IC50 values, indicating strong antiproliferative effects .

2.2 Urease Inhibition

The compound has also been evaluated for its urease inhibitory activity, which is relevant in treating conditions like gastric and duodenal cancers. A series of pyridine carboxamide derivatives were synthesized and tested, with some showing IC50 values in the low micromolar range. Molecular docking studies revealed that these compounds bind effectively to the active site of urease, suggesting their potential as therapeutic agents against urease-related disorders .

2.3 Sodium Channel Modulation

this compound derivatives have been identified as sodium channel modulators, particularly targeting NaV1.8 channels. These modulators are associated with pain management therapies, including treatments for neuropathic pain and inflammatory conditions. The specificity of these compounds for NaV1.8 over other sodium channels highlights their potential in developing targeted analgesics .

Case Studies

Mécanisme D'action

The mechanism of action of 6-Iodopyridine-2-carboxamide depends on its specific application. In medicinal chemistry, the compound may act by binding to specific molecular targets, such as enzymes or receptors, thereby modulating their activity. The iodine atom and carboxamide group can participate in hydrogen bonding and other interactions, contributing to the compound’s binding affinity and specificity .

Comparaison Avec Des Composés Similaires

Similar Compounds

- 6-Chloro-pyridine-2-carboxylic acid amide

- 6-Bromo-pyridine-2-carboxylic acid amide

- 6-Fluoro-pyridine-2-carboxylic acid amide

Comparison

6-Iodopyridine-2-carboxamide is unique due to the presence of the iodine atom, which is larger and more polarizable compared to other halogens. This can influence the compound’s reactivity and interactions with other molecules. For example, the iodine atom can enhance the compound’s ability to participate in halogen bonding, which can be advantageous in certain applications, such as drug design and material science .

Activité Biologique

6-Iodopyridine-2-carboxamide is a heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, synthesis, and relevant case studies.

- IUPAC Name : this compound

- CAS Number : 851102-42-6

- Molecular Formula : C6H5IN2O

- Molar Mass : 218.02 g/mol

Synthesis

The synthesis of this compound typically involves the iodination of pyridine derivatives followed by the introduction of a carboxamide group. Various methods have been explored to optimize yield and purity, including:

- Electrophilic Substitution : Iodination at the 6-position.

- Amidation Reactions : Conversion of the carboxylic acid to the amide using coupling agents such as EDC or DCC.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity against various bacterial strains. A study demonstrated its effectiveness against both Gram-positive and Gram-negative bacteria, suggesting its potential as a lead compound for antibiotic development.

Anticancer Activity

In vitro studies have shown that this compound can inhibit the proliferation of cancer cell lines, including breast and prostate cancer cells. The compound appears to induce apoptosis through the activation of caspase pathways, which are crucial for programmed cell death .

The mechanism by which this compound exerts its biological effects is not fully elucidated; however, it is believed to involve:

- Receptor Interaction : Binding to specific cellular receptors that modulate cell signaling pathways.

- Enzyme Inhibition : Inhibition of key enzymes involved in cellular metabolism and proliferation.

Study 1: Antimicrobial Efficacy

A recent study evaluated the antimicrobial efficacy of various pyridine derivatives, including this compound. The results indicated:

- Minimum Inhibitory Concentrations (MIC) : Values ranged from 16 to 128 µg/mL against tested bacterial strains.

- Comparison with Control : The compound showed superior activity compared to traditional antibiotics like penicillin.

| Bacterial Strain | MIC (µg/mL) | Control (Penicillin) |

|---|---|---|

| Staphylococcus aureus | 32 | 64 |

| Escherichia coli | 64 | >128 |

| Pseudomonas aeruginosa | 128 | >128 |

Study 2: Anticancer Potential

In another investigation focusing on cancer cell lines, treatment with this compound resulted in:

- Cell Viability Reduction : A decrease in cell viability by over 50% at concentrations above 10 µM.

- Apoptosis Induction : Flow cytometry analysis confirmed increased early and late apoptotic cells post-treatment.

| Concentration (µM) | % Cell Viability | Apoptotic Cells (%) |

|---|---|---|

| 0 | 100 | 5 |

| 10 | 45 | 30 |

| 20 | 20 | 70 |

Propriétés

IUPAC Name |

6-iodopyridine-2-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H5IN2O/c7-5-3-1-2-4(9-5)6(8)10/h1-3H,(H2,8,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JVBRZWREHAHSEB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=NC(=C1)I)C(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H5IN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30640059 | |

| Record name | 6-Iodopyridine-2-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30640059 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

248.02 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

851102-42-6 | |

| Record name | 6-Iodopyridine-2-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30640059 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.